Dihydrokalafungin

Description

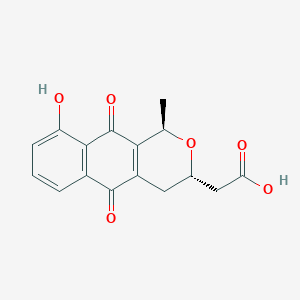

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14O6 |

|---|---|

Molecular Weight |

302.28 g/mol |

IUPAC Name |

2-[(1R,3S)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid |

InChI |

InChI=1S/C16H14O6/c1-7-13-10(5-8(22-7)6-12(18)19)15(20)9-3-2-4-11(17)14(9)16(13)21/h2-4,7-8,17H,5-6H2,1H3,(H,18,19)/t7-,8+/m1/s1 |

InChI Key |

ZCJHPTKRISJQTN-SFYZADRCSA-N |

Isomeric SMILES |

C[C@@H]1C2=C(C[C@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |

Canonical SMILES |

CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dihydrokalafungin: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrokalafungin, a key intermediate in the biosynthetic pathway of the renowned antibiotic actinorhodin, is a polyketide metabolite of significant interest to the scientific community. Produced by Streptomyces coelicolor, this benzoisochromanequinone derivative serves as a crucial precursor in the complex enzymatic cascade leading to the formation of actinorhodin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological context of this compound. Detailed experimental protocols for its conceptual isolation and the enzymatic reactions involved in its formation are presented, alongside a visualization of its place within the actinorhodin biosynthesis pathway. This document aims to be a valuable resource for researchers investigating polyketide biosynthesis, antibiotic production, and the discovery of novel therapeutic agents.

Chemical Structure and Properties

This compound is a chiral molecule with the systematic IUPAC name 2-[(1R,3S)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid[1]. Its chemical formula is C₁₆H₁₄O₆, and it has a molecular weight of 302.28 g/mol [1].

The core of the this compound structure is a tricyclic system, a benzo[g]isochromene, which is further functionalized with a quinone moiety, a hydroxyl group, a methyl group, and an acetic acid side chain. The stereochemistry at positions 1 and 3 is crucial for its biological activity and subsequent enzymatic conversions.

Physicochemical Properties

| Property | Value (Computed) |

| Molecular Formula | C₁₆H₁₄O₆ |

| Molecular Weight | 302.28 g/mol [1] |

| IUPAC Name | 2-[(1R,3S)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid[1] |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 3 |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is scarce in the literature. However, based on its chemical structure, the following spectral characteristics can be anticipated:

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the benzene ring, the protons of the dihydropyran ring system, the methyl group, and the methylene protons of the acetic acid side chain. The exact chemical shifts and coupling constants would be dependent on the solvent used.

-

¹³C NMR: The carbon spectrum would reveal signals for the carbonyl carbons of the quinone, the carbons of the aromatic ring, the carbons of the heterocyclic ring, the methyl carbon, and the carbons of the acetic acid moiety.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the hydroxyl group (O-H stretch), the carboxylic acid (O-H and C=O stretches), the quinone carbonyl groups (C=O stretch), and the aromatic ring (C=C stretches).

-

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the benzoisochromanequinone chromophore. For comparison, the related compound kalafungin exhibits absorption maxima at approximately 270 nm and 428 nm. A derivative, 5R-(N-acetyl-L-cysteinyl)-14S-hydroxy-dihydrokalafungin, has also been characterized.

Biological Significance: Role in Actinorhodin Biosynthesis

This compound is a critical intermediate in the biosynthesis of actinorhodin, a blue-pigmented antibiotic produced by Streptomyces coelicolor. The actinorhodin biosynthetic pathway is a well-studied example of type II polyketide synthesis.

The formation of this compound from its precursor, (S)-DNPA, involves a series of enzymatic modifications. Subsequently, two molecules of this compound undergo a dimerization reaction to form the final actinorhodin molecule. The enzymes responsible for these transformations are encoded by the act gene cluster in S. coelicolor.

Enzymatic Conversion

A key step in the biosynthesis of this compound is the oxygenation of 6-deoxythis compound. This reaction is catalyzed by a two-component flavin-dependent monooxygenase system, comprised of the ActVA-ORF5 oxygenase and the ActVB flavin reductase. Inactivation of either of these enzymes leads to the accumulation of a shunt product, actinoperylone, highlighting their crucial role in the pathway.

The ActVB component reduces a flavin cofactor (FAD or FMN) using NADH or NADPH as an electron donor. The reduced flavin is then utilized by the ActVA-ORF5 component to activate molecular oxygen and hydroxylate the substrate.

Experimental Protocols

Conceptual Protocol for Isolation and Purification of this compound

Objective: To isolate and purify this compound from a culture of a suitable Streptomyces coelicolor mutant strain (e.g., a strain with a deleted or inactive gene for the subsequent dimerization step).

Materials:

-

Streptomyces coelicolor mutant strain (incapable of converting this compound)

-

Appropriate liquid culture medium (e.g., R5A medium)

-

Ethyl acetate

-

Hexane

-

Methanol

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Centrifuge

-

Standard laboratory glassware

Procedure:

-

Cultivation: Inoculate the Streptomyces coelicolor mutant strain into a suitable liquid medium and incubate with shaking at 28-30°C for 5-7 days, or until significant biomass is produced.

-

Extraction:

-

Separate the mycelium from the culture broth by centrifugation.

-

Extract the mycelial cake and the supernatant separately with an equal volume of ethyl acetate.

-

Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

-

-

Preliminary Purification:

-

Dissolve the crude extract in a small volume of methanol.

-

Add an excess of hexane to precipitate nonpolar impurities.

-

Centrifuge to pellet the impurities and collect the methanol-soluble fraction.

-

Evaporate the methanol to yield a partially purified extract.

-

-

Chromatographic Purification:

-

Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

-

Apply the partially purified extract to the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC, visualizing spots under UV light.

-

Combine fractions containing the compound of interest (identified by comparison with a standard, if available, or by subsequent analysis).

-

-

Final Purification:

-

Further purify the combined fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase.

-

-

Characterization:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS, IR, UV-Vis).

-

Enzymatic Conversion of 6-deoxythis compound to this compound (In Vitro Assay)

Objective: To demonstrate the enzymatic activity of the ActVA-ORF5/ActVB system in converting 6-deoxythis compound to this compound.

Materials:

-

Purified ActVA-ORF5 and ActVB proteins

-

6-deoxythis compound (substrate)

-

NAD(P)H

-

FAD or FMN

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

HPLC system for analysis

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, NAD(P)H, flavin cofactor, ActVB, and ActVA-ORF5.

-

Initiation: Start the reaction by adding the substrate, 6-deoxythis compound.

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period.

-

Quenching: Stop the reaction by adding an organic solvent (e.g., acetonitrile or methanol).

-

Analysis: Analyze the reaction mixture by HPLC to detect the formation of this compound, comparing the retention time with a known standard.

Visualizing the Pathway

To better understand the role of this compound in the broader context of actinorhodin biosynthesis, the following diagrams illustrate the key steps and logical relationships.

References

The Dihydrokalafungin Biosynthetic Pathway in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrokalafungin, a polyketide-derived intermediate in the biosynthesis of the renowned antibiotic actinorhodin in Streptomyces coelicolor, and a close relative of the bioactive compound kalafungin produced by Streptomyces tanashiensis, represents a key branching point in the synthesis of aromatic polyketides. Understanding the intricate enzymatic machinery and regulatory networks governing its formation is pivotal for the rational design of novel bioactive compounds and the optimization of antibiotic production. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the genetic and biochemical basis of its synthesis, the complex regulatory cascades that control its expression, and the experimental methodologies employed in its study.

The this compound Biosynthetic Pathway: A Stepwise Enzymatic Cascade

This compound is synthesized via a type II polyketide synthase (PKS) system, a multi-enzyme complex that iteratively condenses simple carboxylic acid units to generate a poly-β-keto chain, which is subsequently modified by a series of tailoring enzymes. The genetic blueprint for this pathway in Streptomyces coelicolor is encoded within the well-characterized actinorhodin (act) gene cluster.

The core of the biosynthetic machinery is the "minimal PKS," which in the case of the actinorhodin pathway, consists of the following components:

-

Ketosynthase (KSα and KSβ): Encoded by actI-ORF1 and actI-ORF2, these enzymes are responsible for the decarboxylative condensation of malonyl-CoA extender units.

-

Chain Length Factor (CLF): Also part of actI-ORF2, the CLF dictates the precise number of condensation reactions, thus determining the length of the polyketide chain.

-

Acyl Carrier Protein (ACP): Encoded by actI-ORF3, the ACP tethers the growing polyketide chain via a phosphopantetheinyl arm.

Following the synthesis of a 16-carbon linear polyketide by the minimal PKS, a series of tailoring enzymes catalyze cyclization, aromatization, and oxidation reactions to yield this compound. Key tailoring enzymes include:

-

Aromatase (ARO) and Cyclase (CYC): The products of actVII and actIV are involved in the initial cyclization and aromatization of the polyketide chain.

-

Ketoreductase (KR): The actIII gene product reduces a specific keto group, which is crucial for the correct folding and subsequent cyclization of the intermediate.

-

Ring Closure Enzymes: ActVI-ORF1 and ActVI-ORF3 are critical for the formation of the characteristic three-ring intermediate, (S)-DNPA.[1]

-

Oxygenase: The final step in this compound formation involves an oxygenation reaction. The two-component flavin-dependent monooxygenase system, consisting of ActVA-ORF5 (oxygenase) and ActVB (flavin reductase), is responsible for this critical oxidation step.[2]

The proposed biosynthetic pathway from the polyketide precursor to this compound is depicted below.

Quantitative Data on Production and Enzyme Kinetics

While comprehensive kinetic data for all enzymes in the pathway remains an area of active research, available quantitative information provides valuable insights into the efficiency and regulation of this compound and related compounds' production.

Production Yields

The production of this compound and its derivatives is tightly controlled and can be significantly influenced by genetic modifications and fermentation conditions. The following tables summarize reported production yields for actinorhodin (a downstream product of this compound) and kalafungin.

| Strain/Condition | Product | Yield | Reference |

| S. coelicolor M145 (wild-type) | Actinorhodin | 5.8 mg/L | [3] |

| S. coelicolor C7 (mutant) | Actinorhodin | 510 mg/L | [3] |

| S. coelicolor C8 (mutant) | Actinorhodin | 550 mg/L | [3] |

| S. lividans (pIJ68, actII-ORF4 overexpression) on glucose | Actinorhodin | 0.18 Cmol/Cmol | |

| Marine Streptomyces sp. SBRK1 (unoptimized) | Kalafungin | ~41 mg/L | |

| Marine Streptomyces sp. SBRK1 (optimized) | Kalafungin | 51.4 mg/L | |

| Table 1: Production yields of actinorhodin and kalafungin in various Streptomyces strains and conditions. |

Enzyme Kinetics

Kinetic analysis of the actinorhodin minimal PKS has been performed, revealing its fundamental catalytic properties. However, detailed kinetic parameters for the individual tailoring enzymes are largely yet to be determined.

| Enzyme/System | Substrate | Km | Vmax | kcat | Reference |

| Actinorhodin Minimal PKS | Malonyl-CoA | N/A | N/A | N/A | |

| ActVA-ORF5/ActVB | This compound | N/A | N/A | N/A | |

| Table 2: Available kinetic data for enzymes in the actinorhodin biosynthetic pathway. N/A indicates data not available in the cited literature. |

Regulation of the this compound Biosynthetic Pathway

The biosynthesis of this compound is intricately regulated at the transcriptional level, ensuring its production is coordinated with the physiological state of the cell. The primary control point is the pathway-specific transcriptional activator, ActII-ORF4 . The expression and activity of actII-ORF4 are governed by a complex network of global regulators that respond to various signals, including nutrient availability and cell density.

Key regulatory elements include:

-

ActII-ORF4: A member of the Streptomyces antibiotic regulatory protein (SARP) family, it directly activates the transcription of the act biosynthetic genes.

-

Global Regulators: A plethora of global regulatory proteins influence actII-ORF4 transcription. These include AfsR , a global activator of secondary metabolism, and DasR , which mediates carbon source repression.

-

Gamma-Butyrolactones (GBLs): These small, diffusible signaling molecules are involved in quorum sensing. In S. coelicolor, SCBs (Streptomyces coelicolor butanolides) can influence actinorhodin production.

-

bldA tRNA: The translation of the actII-ORF4 mRNA is dependent on the rare TTA codon, which is recognized by the bldA-encoded tRNA. This links antibiotic production to morphological differentiation.

The regulatory cascade controlling the expression of the act gene cluster is illustrated below.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Gene Knockout in Streptomyces

Objective: To inactivate a specific gene in the act cluster to study its function.

Methodology (based on PCR-targeting):

-

Construct a disruption cassette: A selectable marker (e.g., apramycin resistance gene) is PCR-amplified with primers that have 5' extensions homologous to the regions flanking the target gene.

-

Prepare electrocompetent E. coli BW25113/pIJ790: This strain expresses the λ Red recombinase system.

-

Electroporate the disruption cassette: The PCR product is introduced into the competent E. coli cells containing a cosmid with the act gene cluster.

-

Select for recombinant cosmids: Colonies are selected on media containing the appropriate antibiotic.

-

Conjugal transfer to Streptomyces: The recombinant cosmid is transferred from E. coli ET12567/pUZ8002 to the desired Streptomyces strain.

-

Select for double-crossover mutants: Exconjugants are screened for the desired antibiotic resistance and loss of the vector marker.

-

Confirm the deletion: The gene deletion is confirmed by PCR analysis of genomic DNA.

Protein Expression and Purification

Objective: To produce and purify a specific enzyme from the pathway for in vitro characterization.

Methodology:

-

Clone the gene of interest: The coding sequence of the target enzyme is cloned into a Streptomyces expression vector (e.g., pET-based vectors for E. coli expression or integrative vectors for Streptomyces).

-

Transform the expression host: The expression vector is introduced into a suitable host strain (E. coli BL21(DE3) or a Streptomyces host).

-

Induce protein expression: The culture is grown to a suitable cell density, and protein expression is induced (e.g., with IPTG for E. coli or thiostrepton for Streptomyces).

-

Cell lysis: Cells are harvested and lysed by sonication or French press in a suitable buffer.

-

Purification: The target protein is purified from the cell lysate using chromatography techniques such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.

-

Purity analysis: The purity of the protein is assessed by SDS-PAGE.

Metabolite Analysis by HPLC-MS

Objective: To identify and quantify this compound and related intermediates in culture extracts.

Methodology:

-

Culture extraction: Streptomyces cultures are grown under desired conditions. The mycelium and/or supernatant are extracted with an organic solvent (e.g., ethyl acetate).

-

Sample preparation: The organic extract is dried and redissolved in a suitable solvent (e.g., methanol) for analysis.

-

HPLC separation: The extract is injected onto a reverse-phase HPLC column (e.g., C18) and separated using a gradient of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of formic acid.

-

Mass spectrometry detection: The eluent from the HPLC is introduced into a mass spectrometer (e.g., Q-TOF or Orbitrap) for detection and identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Quantification: The abundance of specific metabolites can be quantified by integrating the peak areas from the extracted ion chromatograms and comparing them to a standard curve if an authentic standard is available.

Conclusion

The this compound biosynthetic pathway in Streptomyces is a paradigm for type II polyketide synthesis and its regulation. A thorough understanding of the enzymes involved, their kinetics, and the complex regulatory networks that govern their expression is crucial for harnessing the full potential of Streptomyces as a source of novel and improved therapeutics. The methodologies outlined in this guide provide a framework for further investigation into this fascinating and important area of natural product biosynthesis. Future research focused on elucidating the kinetic parameters of the tailoring enzymes and further unraveling the intricacies of the regulatory network will undoubtedly pave the way for innovative approaches in metabolic engineering and drug discovery.

References

- 1. A Two-Step Mechanism for the Activation of Actinorhodin Export and Resistance in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dramatic Activation of Antibiotic Production in Streptomyces coelicolor by Cumulative Drug Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]

The Microbial Alchemists: A Technical Guide to the Natural Producers of Dihydrokalafungin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokalafungin (DHK), a polyketide metabolite, stands as a crucial intermediate in the biosynthesis of several medically significant antibiotics, including actinorhodin and medermycin. Its benzoisochromanequinone core structure is a key building block for these complex molecules, making the understanding of its natural production a pivotal aspect of antibiotic research and development. This in-depth technical guide provides a comprehensive overview of the primary microbial sources of this compound, detailing their cultivation, the biosynthesis of the compound, and the experimental protocols for its study. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore and harness the biosynthetic potential of these microorganisms.

Natural Producers of this compound

The primary natural producers of this compound are members of the genus Streptomyces, a group of Gram-positive bacteria renowned for their prolific production of a wide array of secondary metabolites. The following species have been identified as key players in the biosynthesis of DHK and its derivatives.

-

Streptomyces coelicolor A3(2): This is the most well-studied model organism for Streptomyces genetics and is a known producer of the blue-pigmented antibiotic actinorhodin. This compound is a key, albeit transient, intermediate in the actinorhodin biosynthetic pathway. Due to its role as a precursor, wild-type strains do not typically accumulate large quantities of DHK. However, genetically modified strains with targeted gene knockouts in the actinorhodin pathway can be engineered to accumulate this intermediate.

-

Streptomyces tanashiensis Kala: This strain is a known producer of kalafungin, a compound that is structurally very similar to this compound and is biosynthetically derived from it. It is therefore a primary candidate for the isolation of DHK.

-

Streptomyces sp. AM-7161: This strain is a natural producer of the antibiotic medermycin. The biosynthetic pathway of medermycin also proceeds through this compound, making this organism another significant source.

While not yet definitively reported as a this compound producer, the genus Nocardia is a rich source of diverse secondary metabolites. Given the metabolic diversity of this genus, species such as Nocardia sp. CS682 represent potential, yet unexplored, sources of DHK or related compounds.

Quantitative Production Data

Direct quantitative data on the production yields of the intermediate this compound are scarce in the literature, as it is often rapidly converted to downstream products. However, studies on the production of the closely related end-product, kalafungin, provide a valuable benchmark. The following table summarizes the optimized production yield of kalafungin from a marine Streptomyces species.

| Compound | Producing Organism | Production Yield (mg/L) | Cultivation Conditions | Reference |

| Kalafungin | Streptomyces sp. SBRK1 | 51.4 | Optimized solid-state fermentation with starch as the primary carbon source and a NaCl concentration of 0.1% at 29°C for 8 days. | [1] |

Experimental Protocols

I. Cultivation of Streptomyces for this compound Production

This protocol is a general guideline for the cultivation of Streptomyces species to induce the production of secondary metabolites like this compound. Optimization of media components and culture conditions is often necessary for specific strains.

Materials:

-

Selected Streptomyces strain (e.g., S. coelicolor, S. tanashiensis)

-

Spore suspension or vegetative inoculum

-

Appropriate liquid fermentation medium (e.g., R5A medium, SY-seed medium followed by fermentation medium)

-

Shaker incubator

Procedure:

-

Inoculum Preparation:

-

Prepare a spore suspension from a mature plate culture of the Streptomyces strain.

-

Alternatively, grow a vegetative seed culture by inoculating a suitable seed medium (e.g., SY-seed medium) and incubating at 30°C with shaking at 200 rpm for 48 hours.

-

-

Fermentation:

-

Inoculate the production medium with the spore suspension or vegetative inoculum.

-

Incubate the culture in a shaker incubator at 30°C with vigorous shaking (e.g., 200 rpm) for 5-7 days.

-

Monitor the culture for growth and pigment production (in the case of actinorhodin-producing strains).

-

II. Extraction and Purification of this compound

This protocol is adapted from methods used for the extraction of related benzoisochromanequinones and may require optimization for this compound.

Materials:

-

Streptomyces fermentation broth

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., a gradient of hexane and ethyl acetate)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction:

-

Separate the mycelium from the fermentation broth by centrifugation.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of hexane and ethyl acetate to separate the components.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

-

Pool the relevant fractions and concentrate.

-

For final purification, utilize preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).

-

III. Quantitative Analysis of this compound by HPLC

Materials:

-

Purified this compound standard

-

HPLC-grade solvents (acetonitrile, water, formic acid)

-

HPLC system with a UV detector

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

-

Sample Preparation: Dissolve the extracted and purified sample in a suitable solvent (e.g., methanol).

-

HPLC Analysis:

-

Inject the standards and the sample onto a C18 HPLC column.

-

Use a suitable mobile phase gradient (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid) at a constant flow rate.

-

Detect the compound using a UV detector at a wavelength determined from the UV spectrum of this compound.

-

-

Quantification: Construct a calibration curve from the peak areas of the standard solutions and use it to determine the concentration of this compound in the sample.

Biosynthetic Pathway and Key Enzymes

The biosynthesis of this compound is a classic example of a type II polyketide synthase (PKS) pathway. The core of the molecule is assembled from acetate units, followed by a series of enzymatic modifications including cyclization, aromatization, and oxidation.

A critical step in the formation of this compound from its precursor, 6-deoxy-dihydrokalafungin, is the C-6 hydroxylation reaction. This reaction is catalyzed by a two-component flavin-dependent monooxygenase system. In S. coelicolor, this system is composed of the ActVA-ORF5 and ActVB proteins[2]. ActVB functions as an NADH:FMN oxidoreductase, providing reduced flavin mononucleotide (FMN) to the monooxygenase component, ActVA-ORF5, which then hydroxylates the substrate.

Experimental Workflow for Characterizing the Biosynthetic Pathway

Caption: Workflow for elucidating the this compound biosynthetic pathway.

This compound Biosynthetic Pathway

Caption: Simplified biosynthetic pathway leading to this compound.

Protocol for In Vitro Assay of the ActVA-ORF5/ActVB Monooxygenase System

This protocol provides a framework for the in vitro characterization of the two-component monooxygenase responsible for the conversion of 6-deoxy-dihydrokalafungin to this compound.

Materials:

-

Purified ActVA-ORF5 and ActVB proteins

-

6-deoxy-dihydrokalafungin (substrate)

-

NADH

-

Flavin mononucleotide (FMN)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

HPLC system for product analysis

Procedure:

-

Protein Expression and Purification:

-

Clone the genes encoding ActVA-ORF5 and ActVB into suitable expression vectors.

-

Express the proteins in a suitable host, such as E. coli.

-

Purify the proteins to homogeneity using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).

-

-

Enzyme Assay:

-

Set up the reaction mixture containing the reaction buffer, NADH, FMN, ActVB, and the substrate (6-deoxy-dihydrokalafungin).

-

Initiate the reaction by adding ActVA-ORF5.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a quenching agent (e.g., an organic solvent like acetonitrile).

-

-

Product Analysis:

-

Analyze the reaction mixture by HPLC to detect the formation of this compound.

-

Compare the retention time and UV-Vis spectrum of the product with an authentic standard of this compound.

-

Quantify the product formation to determine the enzyme's kinetic parameters.

-

Conclusion

This compound, a key biosynthetic intermediate, is naturally produced by several Streptomyces species. Understanding the genetics and biochemistry of its production is fundamental for the rational design of novel antibiotics through metabolic engineering and synthetic biology approaches. The protocols and data presented in this guide offer a solid foundation for researchers to delve into the fascinating world of microbial natural product biosynthesis and to unlock the full potential of these microbial alchemists. Further research into the optimization of production and the exploration of novel producing organisms will undoubtedly contribute to the ongoing quest for new and effective therapeutic agents.

References

A Technical Guide to Streptomyces Species Synthesizing Dihydrokalafungin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Streptomyces species known to synthesize Dihydrokalafungin, a key intermediate in the biosynthesis of several bioactive compounds, including the antibiotic kalafungin and the blue-pigmented polyketide actinorhodin. This document details the producing organisms, quantitative production data, experimental protocols for cultivation and analysis, and the biosynthetic pathways involved.

This compound Producing Streptomyces Species

Several species of the genus Streptomyces have been identified as producers of kalafungin, and by extension, its immediate precursor this compound. This compound is a crucial intermediate in the biosynthesis of type II polyketides.

The primary producers discussed in this guide are:

-

Streptomyces tanashiensis : Originally isolated from soil in Japan, this species is a known producer of kalafungin.[1]

-

Streptomyces sp. SBRK1 : A marine-derived strain that has been optimized for kalafungin production.[2][3][4]

-

Streptomyces coelicolor : A model organism for studying Streptomyces genetics and secondary metabolism. It produces the antibiotic actinorhodin, with this compound being a key biosynthetic intermediate.[5]

-

Streptomyces sp. AM-7161 : A producer of the antibiotic medermycin, which shares a biosynthetic pathway with kalafungin.

-

Streptomyces lividans : While not a natural high-producer, genetically engineered strains can produce significant quantities of actinorhodin, and therefore utilize the this compound pathway.

Quantitative Production of Kalafungin/Dihydrokalafungin

The production yields of kalafungin and related compounds can vary significantly depending on the Streptomyces strain and fermentation conditions. The following table summarizes the available quantitative data.

| Streptomyces Species | Compound | Production Yield | Notes |

| Streptomyces sp. SBRK1 | Kalafungin | 51.4 mg/L | Optimized solid-state fermentation conditions. |

| Medermycin-producing streptomycete (mutant strain) | Kalafungin | 3-fold increase | Compared to the wild-type strain. |

| Streptomyces lividans (engineered) | Actinorhodin | 5 g/L | This compound is a precursor. |

| Streptomyces coelicolor (hemoglobin-expressing) | Actinorhodin | 10-fold increase | Under reduced aeration. This compound is a precursor. |

Experimental Protocols

This section provides detailed methodologies for the cultivation of Streptomyces sp. SBRK1 and the subsequent extraction and quantification of kalafungin.

Fermentation Protocol for Streptomyces sp. SBRK1

This protocol is based on the optimized conditions for kalafungin production in solid-state fermentation.

Medium Preparation (AIM Medium):

-

Soluble Starch: 20 g

-

KNO₃: 1 g

-

NaCl: 0.5 g

-

K₂HPO₄: 0.5 g

-

MgSO₄: 0.5 g

-

FeSO₄: 20 µM

-

Distilled Water: 1000 ml

Cultivation:

-

Prepare the AIM medium and sterilize by autoclaving.

-

Inoculate the agar plates with a spore suspension of Streptomyces sp. SBRK1 to a final concentration of 1 x 10⁷ CFU/mL.

-

Incubate the plates at 29°C for 8 days for optimal kalafungin production. The optimal pH for production is 7.0.

Extraction and Quantification of Kalafungin

Extraction:

-

After the incubation period, the biomass is collected from the agar plates.

-

The collected biomass is extracted with ethyl acetate using the cold percolation method.

-

The crude extract is filtered and then concentrated using a vacuum concentrator at 30°C.

Quantification by HPLC:

-

The concentrated extract is redissolved in a suitable solvent (e.g., methanol).

-

Quantification is performed using a High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

-

A standard curve is generated using pure kalafungin to quantify the concentration in the extract. The peak for kalafungin is typically detected at 275 nm.

Biosynthetic Pathway and Experimental Workflow

This compound Biosynthesis Pathway

This compound is synthesized via a type II polyketide synthase (PKS) pathway. The following diagram illustrates the key steps in the biosynthesis of this compound as an intermediate in the actinorhodin pathway in Streptomyces coelicolor.

Caption: Biosynthesis of this compound in Streptomyces.

Experimental Workflow for Optimization of Kalafungin Production

The following diagram outlines the experimental workflow used for the statistical optimization of kalafungin production from Streptomyces sp. SBRK1.

Caption: Workflow for optimizing kalafungin production.

References

- 1. Kalafungin, a New Antibiotic Produced by Streptomyces tanashiensis Strain Kala - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. [PDF] Statistical optimization of fermentation media for beta lactamase inhibitor kalafungin production from marine Streptomyces sp. SBRK1 | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Cell immobilization of Streptomyces coelicolor : effect on differentiation and actinorhodin production - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Dihydrokalafungin in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrokalafungin (DHK) is a polyketide-derived benzoisochromanequinone that serves as a critical intermediate in the biosynthesis of several bioactive secondary metabolites in Streptomyces species, most notably the antibiotic actinorhodin. While its primary characterized role is that of a biosynthetic precursor, its structural similarity to other bioactive quinones, such as its oxidized counterpart kalafungin, suggests a broader biological significance. This technical guide provides an in-depth analysis of the known and inferred biological roles of this compound in microbial metabolism, its potential as an antimicrobial agent, and the experimental frameworks for its study.

Introduction to this compound

This compound is a member of the p-quinone family of compounds and is characterized by a benzo[g]isochromene core structure. It is a key intermediate in the biosynthesis of actinorhodin and medermycin, two well-studied polyketide antibiotics produced by Streptomyces species. Its pivotal position in these pathways makes it a molecule of interest for understanding the regulation and synthesis of complex natural products. Although much of the literature focuses on its role as a precursor, the inherent reactivity of its quinone structure and the established antimicrobial activity of related compounds suggest that this compound itself may possess direct biological functions within and beyond its producing organism.

Biosynthetic Role and Regulatory Interactions

This compound is a central node in the actinorhodin biosynthetic pathway. Its formation is the culmination of a series of enzymatic reactions initiated by a type II polyketide synthase.

The Actinorhodin Biosynthetic Pathway

The biosynthesis of actinorhodin from acetyl-CoA and malonyl-CoA involves a cascade of enzymes encoded by the act gene cluster in Streptomyces coelicolor. This compound emerges as a key three-ring intermediate before the final dimerization step to form actinorhodin.

Regulatory Feedback and Signaling

In Streptomyces coelicolor, the expression of genes responsible for antibiotic export and resistance is, in part, regulated by the transcriptional repressor ActR. Intermediates in the actinorhodin biosynthetic pathway, including a close structural relative of this compound, can act as ligands for ActR. This binding event leads to the derepression of the actAB operon, which encodes efflux pumps. This suggests a feed-forward regulatory loop where the accumulation of biosynthetic intermediates like DHK triggers the expression of self-resistance mechanisms.[1]

Antimicrobial Activity and Mechanism of Action

Direct studies on the antimicrobial spectrum of this compound are limited. However, extensive research on its oxidized form, Kalafungin , provides significant insights into its potential bioactivity. Kalafungin is known to possess broad-spectrum antimicrobial activity against a variety of pathogenic fungi, yeasts, protozoa, and Gram-positive bacteria, with lesser activity against Gram-negative bacteria.[2][3]

Inhibition of β-Lactamase

A key mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes. Kalafungin has been identified as an uncompetitive inhibitor of β-lactamase.[4] This inhibition suggests a potential synergistic relationship with β-lactam antibiotics, offering a strategy to overcome bacterial resistance. The inhibitory action of Kalafungin on β-lactamase is associated with the destruction of the bacterial cell membrane.[4]

Potential for DNA Interaction

Benzoquinone and naphthoquinone antibiotics are known to exert their effects through interactions with DNA. While not directly demonstrated for this compound, it is plausible that it shares this mechanism. Such interactions can involve intercalation between DNA base pairs or binding to the minor groove, leading to the inhibition of DNA replication and transcription. Furthermore, some quinone antibiotics can generate reactive oxygen species (ROS) through redox cycling, causing DNA damage.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the available data for its close analog, Kalafungin. This information serves as a valuable proxy for estimating the potential bioactivity of this compound.

Table 1: Enzyme Inhibition Data for Kalafungin

| Enzyme Target | Inhibition Parameter | Value | Organism/Source |

|---|---|---|---|

| β-Lactamase | IC50 | 225.37 ± 1.95 µM | Marine Streptomyces sp. SBRK1 |

| β-Lactamase | Km | 3.448 ± 0.7 µM | Marine Streptomyces sp. SBRK1 |

| β-Lactamase | Vmax | 215.356 ± 8 µM/min | Marine Streptomyces sp. SBRK1 |

Table 2: Antimicrobial Spectrum of Kalafungin (Qualitative)

| Microbial Group | Activity Level |

|---|---|

| Gram-positive bacteria | High |

| Gram-negative bacteria | Low |

| Fungi | High |

| Yeasts | High |

| Protozoa | High |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound.

Purification of this compound from Streptomyces Culture

This protocol outlines a general approach for the extraction and purification of this compound from a producing Streptomyces strain. Optimization of solvents and chromatography conditions may be required for specific strains.

Methodology:

-

Fermentation: Culture the this compound-producing Streptomyces strain in a suitable production medium under optimal conditions (e.g., temperature, pH, aeration) for secondary metabolite production.

-

Extraction:

-

Separate the mycelial biomass from the culture broth by centrifugation.

-

Extract the supernatant multiple times with an equal volume of an appropriate organic solvent, such as ethyl acetate.

-

Combine the organic layers and concentrate under reduced pressure using a rotary evaporator.

-

-

Initial Purification (Silica Gel Chromatography):

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Apply the dried material to the top of a silica gel column equilibrated with a non-polar solvent (e.g., hexane or chloroform).

-

Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., a gradient of ethyl acetate in chloroform or methanol in dichloromethane).

-

Collect fractions and monitor by thin-layer chromatography (TLC) and/or a bioassay (e.g., agar diffusion assay against a sensitive organism).

-

-

Final Purification (HPLC):

-

Pool the active fractions and concentrate.

-

Dissolve the concentrated active fraction in a suitable solvent and subject it to preparative or semi-preparative High-Performance Liquid Chromatography (HPLC).

-

A C18 reverse-phase column is often suitable. Elute with a gradient of acetonitrile in water (often with 0.1% formic acid or trifluoroacetic acid).

-

Monitor the elution profile with a UV-Vis detector at a wavelength appropriate for this compound (e.g., around 254 nm and 435 nm).

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

-

-

Structural Confirmation: Confirm the identity and structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

β-Lactamase Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory activity of this compound against β-lactamase.

Materials:

-

Purified β-lactamase

-

Nitrocefin (a chromogenic cephalosporin substrate)

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Methodology:

-

Prepare Reagents:

-

Dilute the β-lactamase enzyme to a working concentration in phosphate buffer.

-

Prepare a fresh solution of nitrocefin in phosphate buffer (e.g., 100 µM).

-

Prepare serial dilutions of this compound in phosphate buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the β-lactamase solution to wells containing different concentrations of this compound.

-

Include control wells:

-

Enzyme control (enzyme + buffer, no inhibitor)

-

Inhibitor control (this compound + buffer, no enzyme)

-

Blank (buffer only)

-

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.

-

-

Initiate Reaction:

-

Add a fixed volume of the nitrocefin solution to all wells to start the reaction.

-

-

Measurement:

-

Immediately measure the change in absorbance at 486 nm (the wavelength for hydrolyzed nitrocefin) over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Conclusion

This compound occupies a fascinating and pivotal position in microbial metabolism. While its role as a biosynthetic intermediate is well-established, its structural characteristics and the bioactivity of its close analog, kalafungin, strongly suggest a broader biological significance. Its potential to inhibit key bacterial resistance mechanisms like β-lactamase and its likely interaction with fundamental cellular processes such as DNA replication make it a compelling subject for further investigation. The methodologies outlined in this guide provide a framework for researchers to explore the antimicrobial potential and delve deeper into the multifaceted roles of this compound, potentially unlocking new avenues for antibiotic drug discovery and development.

References

- 1. Micafungin effect on Pseudomonas aeruginosa metabolome, virulence and biofilm: potential quorum sensing inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kalafungin, a New Antibiotic Produced by Streptomyces tanashiensis Strain Kala - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Initial Isolation of Dihydrokalafungin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrokalafungin (DHK) is a naturally occurring benzoisochromanequinone that stands as a key intermediate in the biosynthesis of several bioactive aromatic polyketides, including the antibiotics medermycin and actinorhodin. Initially identified as a metabolic precursor, its isolation and characterization have been pivotal in understanding the intricate pathways of microbial secondary metabolite production. This technical guide provides a comprehensive overview of the discovery, initial isolation, and characterization of this compound, with a focus on the experimental protocols and quantitative data relevant to researchers in natural product chemistry and drug development.

Discovery and Producing Organism

This compound was discovered during investigations into the biosynthesis of medermycin in Streptomyces species. While not initially isolated as a primary bioactive compound itself, its presence was inferred as a crucial, non-lactonized precursor to the related compound, kalafungin. A significant breakthrough in understanding its accumulation came from the study of the medermycin-producing strain Streptomyces sp. AM-7161. In this strain, a compound initially designated "compound X" was detected and later identified as kalafungin, for which this compound is the immediate precursor.

This compound is a member of the p-quinone family of compounds and has been reported in various Streptomyces species, including Streptomyces rosa and Streptomyces albidoflavus.[1] These Gram-positive, soil-dwelling bacteria are renowned for their ability to produce a wide array of structurally diverse and biologically active secondary metabolites.

Biosynthesis of this compound

This compound is a key intermediate in the biosynthetic pathway of medermycin and the well-studied antibiotic, actinorhodin. The biosynthesis originates from a type II polyketide synthase (PKS) pathway. The polyketide backbone undergoes a series of enzymatic modifications, including ketoreduction, aromatization, and cyclization, to form early chiral intermediates.

A proposed key step in the pathway is the conversion of 6-deoxy-dihydrokalafungin (DDHK) to this compound. This hydroxylation is catalyzed by an oxygenase. The overall pathway highlights the modular and combinatorial nature of microbial secondary metabolite synthesis.

Experimental Protocols for Isolation and Purification

The following protocols are based on methodologies reported for the isolation of related benzoisochromanequinones from Streptomyces cultures.

Fermentation

-

Inoculum Preparation: A well-sporulated culture of the Streptomyces strain is used to inoculate a seed medium (e.g., Tryptic Soy Broth). The culture is incubated at 28-30°C with shaking (e.g., 200 rpm) for 2-3 days.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The production medium composition can be optimized to enhance the yield of this compound. Fermentation is carried out for 5-10 days under controlled temperature and agitation.

Extraction

-

Harvesting: The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.

-

Solvent Extraction: The supernatant is extracted with an equal volume of an organic solvent such as ethyl acetate. The extraction is typically performed multiple times to ensure complete recovery of the compound. The organic phases are then pooled.

-

Concentration: The pooled organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system, to separate the components based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are pooled, concentrated, and further purified by preparative HPLC. A reverse-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol.

References

Dihydrokalafungin: A Technical Guide to its Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and stability of Dihydrokalafungin, a key intermediate in the biosynthesis of the antibiotic actinorhodin. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Physicochemical Properties

This compound exists in at least two forms, a quinone and a dihydroquinone form, which differ in their molecular formula and weight. The following tables summarize the key physicochemical properties for both forms based on available data. It is important to note that most of the available data is computational, with experimental values for properties such as melting point, solubility, and pKa not readily found in the reviewed literature.

Table 1: Physicochemical Properties of this compound (Quinone Form)

| Property | Value | Source |

| PubChem CID | 443835 | [1] |

| Molecular Formula | C₁₆H₁₄O₆ | [1] |

| Molecular Weight | 302.28 g/mol | [1] |

| XLogP3 | 1.3 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 2 | |

| IUPAC Name | 2-[(1R,3S)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid |

Table 2: Physicochemical Properties of this compound (Dihydroquinone Form)

| Property | Value | Source |

| PubChem CID | 53297378 | |

| Molecular Formula | C₁₆H₁₆O₆ | |

| Molecular Weight | 304.29 g/mol | |

| XLogP3 | 2.3 | |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 2 | |

| IUPAC Name | 2-[(1R,3S)-5,9,10-trihydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid |

Stability Profile

Specific experimental stability studies on this compound are not extensively documented in the literature. However, its role as a biosynthetic intermediate suggests a degree of inherent instability. Intermediates in the actinorhodin pathway are known to be reactive and may be prone to degradation.

General stability considerations for benzoisochromanequinones like this compound include sensitivity to:

-

pH: The phenolic hydroxyl groups and the carboxylic acid moiety suggest that the solubility and stability of this compound will be pH-dependent.

-

Oxidation: The dihydroquinone form is likely susceptible to oxidation to the quinone form. The quinone structure itself can be susceptible to nucleophilic attack.

-

Light: Many complex organic molecules, especially those with chromophores like the naphthoquinone system in this compound, are sensitive to light-induced degradation.

-

Temperature: As with most organic molecules, elevated temperatures are expected to accelerate degradation.

A comprehensive stability assessment would be crucial for any application of this compound in drug development.

Experimental Protocols

While specific, published protocols for the experimental determination of this compound's physicochemical properties and stability are scarce, the following section outlines standard methodologies that would be appropriate for its characterization.

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small amount of purified this compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Solubility Assessment

The solubility of this compound can be determined in various solvents (e.g., water, buffers at different pH values, ethanol, DMSO). A saturated solution is prepared by adding an excess of the compound to the solvent and allowing it to equilibrate. The concentration of the dissolved compound in the supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constants (pKa) can be determined using potentiometric titration or UV-Vis spectrophotometry. For spectrophotometric determination, the UV-Vis spectrum of this compound is recorded in a series of buffers with varying pH. The changes in absorbance at specific wavelengths are then used to calculate the pKa values.

Stability Testing Protocol

A general protocol for assessing the stability of this compound would involve the following steps:

-

Sample Preparation: Prepare solutions of this compound of a known concentration in various buffers (e.g., pH 3, 7, 9) and solvents.

-

Stress Conditions: Subject the samples to a range of stress conditions, including:

-

Temperature: Store samples at various temperatures (e.g., 4°C, 25°C, 40°C).

-

Light: Expose samples to controlled light conditions (e.g., using a photostability chamber) and compare with samples stored in the dark.

-

Oxidative Stress: Add a small amount of an oxidizing agent (e.g., hydrogen peroxide) to assess oxidative stability.

-

-

Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).

-

Analysis: Quantify the remaining this compound and detect any degradation products using a stability-indicating analytical method, such as reverse-phase HPLC with a photodiode array (PDA) detector or mass spectrometry (MS).

Visualizations

Biosynthetic Pathway of Actinorhodin

This compound is a crucial intermediate in the biosynthesis of the well-known antibiotic, actinorhodin, produced by Streptomyces coelicolor. The following diagram illustrates the position of this compound within this pathway.

Caption: Simplified biosynthetic pathway of actinorhodin showing the formation of this compound.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a typical workflow for the experimental determination of the key physicochemical properties of a compound like this compound.

Caption: Workflow for determining the physicochemical properties of this compound.

General Workflow for Stability Assessment

This diagram illustrates a generalized workflow for evaluating the stability of this compound under various stress conditions.

Caption: A general workflow for the stability assessment of this compound.

References

Dihydrokalafungin: A Technical Overview of a Bioactive Benzoisochromanequinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokalafungin is a naturally occurring benzoisochromanequinone, a class of polyketide antibiotics produced by various Streptomyces species. It serves as a crucial intermediate in the biosynthesis of more complex antibiotics, notably actinorhodin. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biosynthetic pathway, and known biological activities, with a focus on its antibacterial and potential anticancer mechanisms.

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 98392-26-8 | [1] |

| Molecular Formula | C₁₆H₁₄O₆ | [2] |

| Molecular Weight | 302.28 g/mol | [1][2] |

| Appearance | Solid (Light yellow to yellow) | [1] |

| IUPAC Name | 2-[(1R,3S)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid |

Biosynthesis of this compound

This compound is a key intermediate in the biosynthetic pathway of actinorhodin in Streptomyces coelicolor. The pathway begins with the assembly of a polyketide backbone by a type II polyketide synthase. Subsequent enzymatic modifications, including cyclization and aromatization, lead to the formation of the three-ring intermediate (S)-DNPA. (S)-DNPA is then converted to 6-deoxythis compound (DDHK), which is the direct precursor to this compound. The final step in the formation of this compound is the C-6 hydroxylation of DDHK, a reaction catalyzed by a two-component flavin-dependent monooxygenase system, ActVA-ORF5/ActVB.

Experimental Protocols

Isolation of this compound from Streptomyces sp.

While a specific, detailed protocol for the isolation of this compound was not found in the reviewed literature, a general methodology for the extraction of similar polyketide antibiotics from Streptomyces fermentation broths can be outlined. This generalized protocol is based on common techniques used for isolating secondary metabolites from actinomycetes.

1. Fermentation:

-

Inoculate a suitable production medium (e.g., R5A medium) with a spore suspension of a this compound-producing Streptomyces strain.

-

Incubate the culture under optimal conditions (e.g., 28-30°C, 200-250 rpm) for a period determined by time-course analysis of production (typically 5-10 days).

2. Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the culture filtrate with an equal volume of an organic solvent such as ethyl acetate or chloroform.

-

Extract the mycelial cake with a polar organic solvent like acetone or methanol, followed by evaporation of the solvent and re-extraction of the aqueous residue with ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

3. Purification:

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

-

Monitor the fractions by thin-layer chromatography (TLC) for the presence of the target compound.

-

Pool the fractions containing this compound and further purify using preparative high-performance liquid chromatography (HPLC).

4. HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is often effective for separating pyranonaphthoquinones. A typical gradient might start at a lower methanol concentration and increase over time.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at a wavelength of 254 nm or a diode array detector to obtain the full UV spectrum.

-

Standard: A purified and characterized standard of this compound is required for accurate quantification.

Total Synthesis of this compound Precursor (6-Deoxythis compound)

Biological Activity and Mechanism of Action

Antibacterial Activity

This compound belongs to the benzoisochromanequinone class of antibiotics, which are known to possess antibacterial properties. While specific studies on the antibacterial mechanism of this compound are limited, the proposed mechanism for related quinone-containing antibiotics involves the disruption of the bacterial cell membrane. This can lead to increased membrane permeability, dissipation of the proton motive force, and ultimately, cell death. Some quinones are also known to generate reactive oxygen species (ROS), which can cause damage to cellular components such as DNA, proteins, and lipids.

Anticancer Activity and the PI3K/Akt/mTOR Signaling Pathway

Several pyranonaphthoquinones, structurally related to this compound, have demonstrated potent anticancer activity. A key mechanism underlying this activity is the inhibition of the serine-threonine kinase Akt (also known as protein kinase B). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

Pyranonaphthoquinones have been shown to be selective inhibitors of Akt. The proposed mechanism involves a bioreductive alkylation of cysteine residues within the activation loop of Akt, leading to the inhibition of its kinase activity. By inhibiting Akt, these compounds can block downstream signaling, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells.

Conclusion

This compound is a significant natural product, not only as a key intermediate in the biosynthesis of complex antibiotics but also as a member of a class of compounds with interesting biological activities. Its role as a precursor in antibiotic synthesis makes its biosynthetic pathway a target for metabolic engineering to produce novel antibiotic derivatives. Furthermore, the demonstrated anticancer activity of related pyranonaphthoquinones through the inhibition of the PI3K/Akt/mTOR pathway highlights the potential of this compound and its analogs as scaffolds for the development of novel therapeutic agents. Further research is warranted to fully elucidate the specific antibacterial mechanism of this compound and to explore its potential as an anticancer agent in more detail.

References

Unraveling the Molecular Tango: A Technical Guide to the Putative Mechanism of Action of Dihydrokalafungin Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokalafungin, a key intermediate in the biosynthesis of the renowned antibiotic actinorhodin, and its precursors represent a fascinating area of study in natural product chemistry and microbial signaling. While the biological activity of the final product, actinorhodin, is well-documented, the intrinsic roles of its biosynthetic precursors are less understood. This technical guide delves into the putative mechanism of action of this compound precursors, focusing on their emerging role as signaling molecules that regulate antibiotic export and self-resistance in producing organisms. We will explore the key molecular interactions, present available data in a structured format, provide detailed experimental protocols for cornerstone assays, and visualize the intricate cellular pathways involved.

The Putative Mechanism of Action: Precursors as Signaling Molecules

The primary putative mechanism of action for this compound precursors, particularly (S)-DNPA, is not direct antimicrobial activity but rather a sophisticated role in gene regulation. These molecules act as signaling agents, modulating the expression of genes responsible for the export of the final antibiotic, actinorhodin. This self-regulation is a crucial survival strategy for the producing organism, Streptomyces coelicolor, preventing suicide from its own toxic metabolite.

The central players in this regulatory network are the transcriptional repressor protein ActR and the actAB operon, which encodes an efflux pump responsible for exporting actinorhodin. In the absence of actinorhodin or its precursors, ActR binds to the operator region of the actAB promoter, repressing its transcription. This keeps the export machinery dormant.

Upon synthesis, this compound precursors like (S)-DNPA accumulate in the cytoplasm. These precursors can bind to ActR, inducing a conformational change that leads to its dissociation from the DNA. This de-repression allows for the transcription of the actAB operon and the subsequent synthesis of the ActA efflux pump, which then exports the mature actinorhodin out of the cell.[1]

Interestingly, studies have shown that (S)-DNPA binds to ActR with a higher affinity than actinorhodin itself.[1] This suggests a highly efficient and sensitive "feed-forward" regulatory loop where the cell anticipates the need for export machinery as soon as the biosynthetic pathway is initiated.

Signaling Pathway Diagram

Caption: Signaling pathway of actinorhodin export regulation by (S)-DNPA.

Quantitative Data

While extensive research has focused on the qualitative aspects of this regulatory mechanism, specific quantitative data on the binding affinities and biological activities of this compound precursors are not widely available in the public domain. The following table summarizes the key interactions and provides a placeholder for future quantitative findings.

| Compound | Target | Interaction | Binding Affinity (Kd) | Antibacterial Activity (MIC/IC50) | Reference |

| (S)-DNPA | ActR | Binds and inhibits DNA binding | Not Reported | Not Reported | [1] |

| This compound | - | Biosynthetic intermediate | - | Not Reported | |

| Actinorhodin | ActR | Binds and inhibits DNA binding (lower affinity) | Not Reported | Varies by species | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound precursors.

In Vivo Reporter Assay for actAB Promoter Activity

This protocol utilizes a luciferase reporter system to measure the in vivo activity of the actAB promoter in Streptomyces coelicolor in response to this compound precursors.

Objective: To quantify the induction of the actAB promoter by (S)-DNPA or other precursors.

Materials:

-

Streptomyces coelicolor strains (wild-type and mutants)

-

Reporter plasmid containing the actAB promoter fused to a luciferase gene (e.g., luxCDABE)

-

Appropriate Streptomyces growth media (e.g., R5A medium)

-

(S)-DNPA or other purified precursors

-

Luminometer

Procedure:

-

Strain Preparation: Introduce the actAB promoter-luciferase reporter plasmid into the desired S. coelicolor strains (e.g., wild-type, a strain engineered to accumulate a specific precursor).

-

Culture Growth: Inoculate the engineered S. coelicolor strains into liquid medium and grow to the desired growth phase (e.g., mid-exponential phase).

-

Induction: Add the purified precursor compound (e.g., (S)-DNPA) at various concentrations to the cultures. Include a vehicle control (e.g., DMSO).

-

Incubation: Continue to incubate the cultures for a defined period to allow for gene expression.

-

Luminescence Measurement: At various time points, take aliquots of the cultures and measure the luminescence using a luminometer. Normalize the luminescence signal to the cell density (e.g., optical density at 600 nm).

-

Data Analysis: Plot the normalized luminescence as a function of precursor concentration and time to determine the induction profile.

Electrophoretic Mobility Shift Assay (EMSA)

This in vitro assay is used to directly visualize the binding of the ActR protein to the actAB promoter DNA and the inhibition of this binding by this compound precursors.

Objective: To demonstrate the direct interaction between ActR and the actAB operator and its disruption by (S)-DNPA.

Materials:

-

Purified recombinant ActR protein

-

DNA probe corresponding to the actAB operator region, labeled with a detectable marker (e.g., 32P, biotin, or a fluorescent dye)

-

Unlabeled competitor DNA (specific and non-specific)

-

(S)-DNPA or other purified precursors

-

Binding buffer (containing components like Tris-HCl, KCl, MgCl2, glycerol, and a non-specific competitor like poly(dI-dC))

-

Native polyacrylamide gel

-

Electrophoresis apparatus and buffer

-

Detection system (e.g., phosphorimager for 32P, chemiluminescence or fluorescence imager for non-radioactive labels)

Procedure:

-

Probe Labeling: Label the DNA probe corresponding to the actAB operator.

-

Binding Reactions: Set up binding reactions in separate tubes. A typical set of reactions would include:

-

Labeled probe only (negative control)

-

Labeled probe + purified ActR protein

-

Labeled probe + ActR + increasing concentrations of (S)-DNPA

-

Labeled probe + ActR + unlabeled specific competitor DNA (to demonstrate specificity)

-

Labeled probe + ActR + unlabeled non-specific competitor DNA

-

-

Incubation: Incubate the reactions at room temperature for a specified time (e.g., 20-30 minutes) to allow for protein-DNA binding.

-

Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.

-

Detection: After electrophoresis, transfer the DNA to a membrane (for non-radioactive detection) or dry the gel (for radioactive detection) and visualize the bands.

-

Analysis: A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex. A decrease in the intensity of the shifted band in the presence of (S)-DNPA indicates that the precursor inhibits the binding of ActR to its operator.

Experimental Workflow Diagram

References

The intricate relationship between dihydrokalafungin and kalafungin formation: a technical guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of the bioactive natural product kalafungin, with a specific focus on the pivotal role of its immediate precursor, dihydrokalafungin (DHK). Kalafungin and its derivatives have garnered significant interest in the scientific community due to their potential as antitumor and antimicrobial agents. Understanding the precise mechanisms of their formation is crucial for the successful development of novel therapeutics and for harnessing biosynthetic pathways for the production of these valuable compounds.

The Biosynthetic Pathway: From Precursor to Product

Kalafungin belongs to the benzoisochromanequinone class of antibiotics and shares a common polyketide skeleton with other bioactive compounds like medermycin and actinorhodin. The biosynthesis of kalafungin is intricately linked to the medermycin gene cluster in some producing strains of Streptomyces. The formation of kalafungin from its precursor, this compound, is a key step in this pathway.

Enzymatic Formation of this compound

The immediate precursor to this compound (DHK) is 6-deoxythis compound (DDHK). The conversion of DDHK to DHK is an enzymatic oxidation reaction catalyzed by a two-component flavin-dependent monooxygenase system, ActVA-ORF5 and ActVB. This enzyme system plays a crucial role in the hydroxylation of the polyketide backbone. The ActVA-ORF5 component is the oxygenase, while ActVB acts as a flavin reductase, supplying the necessary reduced flavin cofactor for the reaction.

Spontaneous Conversion to Kalafungin

A noteworthy aspect of kalafungin biosynthesis is the final step: the conversion of this compound to kalafungin. This transformation is not an enzyme-catalyzed reaction but rather a spontaneous oxidative lactonization. This process involves an intramolecular cyclization where the carboxylic acid group of DHK attacks the quinone moiety, leading to the formation of the characteristic lactone ring of kalafungin.

Quantitative Data on this compound to Kalafungin Conversion

While the conversion of this compound to kalafungin is known to be spontaneous, the rate of this reaction is influenced by environmental factors such as pH and the presence of oxidizing agents. Precise quantitative data on the kinetics of this spontaneous reaction is an area of ongoing research. The table below summarizes the key parameters that are typically investigated to characterize this conversion.

| Parameter | Description | Typical Method of Determination |

| Rate Constant (k) | A measure of the speed of the spontaneous conversion of this compound to kalafungin. | HPLC time-course analysis |

| Half-life (t½) | The time required for half of the initial concentration of this compound to be converted to kalafungin. | Calculated from the rate constant |

| pH Dependence | The effect of pH on the rate of the spontaneous lactonization reaction. | Kinetic studies at various pH values |

| Temperature Dependence | The effect of temperature on the reaction rate, often characterized by the activation energy (Ea) derived from the Arrhenius equation. | Kinetic studies at various temperatures |

Experimental Protocols

This section outlines the detailed methodologies for key experiments to study the relationship between this compound and kalafungin formation.

Heterologous Expression and Purification of ActVA-ORF5 and ActVB

Objective: To produce and purify the enzymes responsible for the conversion of DDHK to DHK.

Protocol:

-

Gene Cloning: The genes encoding ActVA-ORF5 and ActVB are amplified from the genomic DNA of a kalafungin-producing Streptomyces strain and cloned into suitable E. coli expression vectors (e.g., pET series) with an affinity tag (e.g., His-tag) for purification.

-

Protein Expression: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein production.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), a reducing agent (e.g., DTT), and protease inhibitors. Cells are lysed by sonication or high-pressure homogenization.

-